4-isopropoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
Overview
Description
4-isopropoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.14230712 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydroxamic Acids in Plant Defence
Hydroxamic acids, such as 4-hydroxy-1,4-benzoxazin-3-ones, are important in plant resistance against pests and diseases. They are crucial in cereal defense against insects, fungi, bacteria, and play a role in herbicide detoxification and allelopathic effects in crops (Niemeyer, 1988).
Synthesis of Functionalized 4H-1,2-Benzoxazine Derivatives
A method for synthesizing functionalized 4H-1,2-benzoxazine derivatives has been developed. These derivatives can serve as precursors to functionalized o-quinone methides and multisubstituted phenols, potentially valuable in various chemical applications (Nakamura, Uchiyama, & Ohwada, 2003).
Thermosetting Polybenzoxazines
Novel thermosetting systems based on multi-functional benzoxazines show promising high-performance characteristics. These materials offer enhanced thermal, viscoelastic, and mechanical properties compared to conventional polybenzoxazines (Gilbert, Taverna, Dieser, Morales, Spontón, & Estenoz, 2018).
Synthesis of 1,2,4-Triazole Derivatives
Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and related compounds have been synthesized. These compounds are explored for potential antimicrobial activities, indicating a broad application in pharmaceutical research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Rediscovering Benzoxazinones' Bioactivity and Ecological Role
The 1,4-benzoxazin-3(4H)-one class, including related compounds, are significant in phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are also considered for natural herbicide models and pharmaceutical development (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Properties
IUPAC Name |
N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-4-propan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)25-15-7-4-13(5-8-15)19(23)20-14-6-9-17-16(10-14)21(3)18(22)11-24-17/h4-10,12H,11H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFHNLQXVMKNDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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